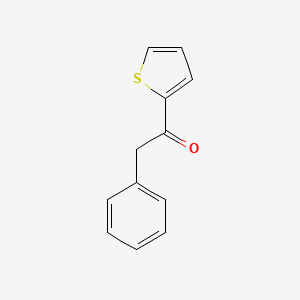

2-Phenyl-1-(thiophen-2-yl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMVINSKZVYIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350739 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-28-6 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes to 2-Phenyl-1-(thiophen-2-yl)ethanone

The preparation of this compound is most commonly achieved through Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry. organic-chemistry.org This method involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

The standard and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of thiophene (B33073) using phenylacetyl chloride as the acylating agent. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to generate a highly electrophilic acylium ion from phenylacetyl chloride. stackexchange.comkhanacademy.org The thiophene ring, being an electron-rich aromatic system, then attacks the acylium ion. derpharmachemica.com

The acylation of thiophene preferentially occurs at the 2-position (or the equivalent 5-position) over the 3-position (or 4-position). stackexchange.comechemi.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during the attack at the 2-position. This intermediate can be stabilized by three resonance structures, whereas the intermediate from the 3-position attack has only two resonance forms. stackexchange.comechemi.com

A general procedure involves the slow addition of phenylacetyl chloride to a mixture of thiophene and a stoichiometric amount of the Lewis acid catalyst in a suitable solvent, such as carbon disulfide or nitrobenzene. organic-chemistry.org The reaction is typically carried out at low temperatures to control the reactivity and prevent side reactions.

While phenylacetyl chloride is a common acylating agent, other reagents can also be employed. Phenylacetic anhydride (B1165640) is a viable alternative. When using an acid anhydride, at least two equivalents of the Lewis acid catalyst are generally required. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Catalyst: While aluminum chloride is a traditional choice, other Lewis acids like stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can also be used. google.com In some cases, using smaller, catalytic amounts of zinc halides has been shown to be effective and may offer advantages in terms of easier workup and milder reaction conditions. google.com More modern approaches have also explored the use of solid acid catalysts, such as protic acid resins or TiCl₄-SiO₂-TEBA complexes, which can simplify catalyst removal and reduce waste. acs.orgscribd.com

Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons. organic-chemistry.org

Temperature: Friedel-Crafts acylations are often exothermic and require careful temperature control to minimize side reactions and decomposition of the starting materials or product.

Reactant Ratio: Using an excess of either thiophene or the acylating agent can influence the conversion and yield of the desired product. google.com

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Amount | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Stoichiometric | High reactivity | Vigorous reactions, difficult workup |

| Stannic chloride (SnCl₄) | Stoichiometric | Milder than AlCl₃ | Can form stable complexes |

| Zinc chloride (ZnCl₂) | Catalytic amounts | Milder conditions, easier workup | May be less reactive |

| Protic acid resins | Solid catalyst | Easy removal, reusable | May require longer reaction times |

| TiCl₄-SiO₂-TEBA | Solid catalyst | High selectivity, environmentally friendly | Catalyst preparation required |

Mechanochemistry, which involves chemical reactions induced by mechanical force such as grinding or milling, has emerged as a sustainable alternative to traditional solution-based synthesis. nih.gov These solvent-free methods can reduce waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain through conventional means. nih.gov

While specific research on the mechanochemical synthesis of this compound is not widely reported, the principles of mechanochemistry have been successfully applied to the synthesis of other related compounds, such as inverse vulcanized polymers. nih.gov This suggests that a mechanochemical approach for the Friedel-Crafts acylation of thiophene could be a promising area for future investigation. Such a method would likely involve ball milling of thiophene, phenylacetyl chloride, and a solid Lewis acid catalyst.

Precursor Synthesis and Derivatization Strategies

The availability of appropriately substituted precursors is essential for the synthesis of a diverse range of this compound derivatives.

Substituted phenylacetyl chlorides are key precursors for introducing various functionalities onto the phenyl ring of the target molecule. These are typically synthesized from the corresponding substituted phenylacetic acids.

Several methods exist for the conversion of carboxylic acids to acyl chlorides:

Reaction with Thionyl Chloride (SOCl₂): This is a common and effective method. The reaction is often performed in an inert solvent.

Reaction with Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation and can be used under mild conditions. prepchem.commdma.ch It can be used with either the free phenylacetic acid or its sodium salt. mdma.ch

Multi-step Synthesis: For more complex substitutions, multi-step synthetic sequences may be necessary. For example, a patent describes a four-step reaction starting from p-xylene (B151628) to produce 2,5-dimethyl phenylacetyl chloride, involving chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination. google.com Palladium-catalyzed Suzuki coupling reactions have also been employed to synthesize ortho-substituted phenylacetic acids from the corresponding boronic acids or esters. inventivapharma.com

Table 2: Reagents for the Synthesis of Phenylacetyl Chlorides from Phenylacetic Acids

| Reagent | Byproducts | Conditions | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | Often refluxed | Common and cost-effective |

The synthesis of substituted thiophenes allows for the introduction of various functional groups onto the thiophene ring prior to acylation. Common synthetic routes to substituted thiophenes include:

Gewald Synthesis: This is a versatile method for preparing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. sciforum.net

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com

From other Heterocycles: Thiophenes can sometimes be synthesized from other heterocyclic systems, such as the heating of thiazoles with an alkyne. derpharmachemica.com

Suzuki-Miyaura Cross-Coupling: This reaction can be used to introduce aryl or other groups onto a pre-functionalized thiophene ring, for example, by coupling an arylboronic acid with a bromo-thiophene derivative. nih.gov

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the thiophene ring, which can then be further modified. mdpi.com

The choice of synthetic method depends on the desired substitution pattern on the thiophene ring. For instance, to synthesize a 5-substituted-2-acylthiophene, one could start with a 2-substituted thiophene and perform a Friedel-Crafts acylation, as the acylation will preferentially occur at the vacant 5-position. derpharmachemica.com

Derivatization Reactions of this compound

The reactivity of this compound is centered around its three main components: the phenyl ring, the thiophene ring, and the carbonyl group. Each of these sites can be targeted for specific chemical modifications, leading to a vast number of derivatives. smolecule.com

Both the phenyl and thiophene rings of this compound can undergo electrophilic aromatic substitution. The thiophene ring, being a five-membered heteroaromatic compound, is generally more reactive towards electrophiles than the phenyl ring. nih.gov Reactions such as halogenation, nitration, and sulfonation can be directed to either ring under controlled conditions. The specific position of substitution (ortho, meta, or para on the phenyl ring, and various positions on the thiophene ring) is influenced by the directing effects of the acyl group and the other ring, as well as the reaction conditions employed.

The carbonyl group is a primary site for nucleophilic attack. masterorganicchemistry.com The partial positive charge on the carbonyl carbon makes it susceptible to reaction with a wide variety of nucleophiles. masterorganicchemistry.comyoutube.com This fundamental reaction transforms the trigonal planar geometry of the sp² hybridized carbonyl carbon into a tetrahedral sp³ hybridized carbon in the resulting alkoxide intermediate. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), which lead to the formation of tertiary alcohols after an acidic workup. The addition of cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. Other nucleophiles such as amines, thiols, and alcohols can also add to the carbonyl group, often leading to the formation of imines, thioacetals, and acetals, respectively, especially under catalytic conditions. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) / Acid | Cyanohydrin |

| Amine | Methylamine (CH₃NH₂) | Imine |

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 2-phenyl-1-(thiophen-2-yl)ethanol. smolecule.com This transformation is typically achieved using metal hydride reagents. chemguide.co.uk

For laboratory-scale synthesis, sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective choice. chemguide.co.uk For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) can be used, although it is a much stronger and less selective reducing agent. chemguide.co.ukgoogle.com Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is another viable method for this reduction. nih.gov

Table 2: Common Reducing Agents and Conditions

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol / Methanol | Room Temperature | 2-Phenyl-1-(thiophen-2-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 °C to Room Temperature, followed by aqueous workup | 2-Phenyl-1-(thiophen-2-yl)ethanol |

| Hydrogen (H₂) / Pd/C | Ethanol / Ethyl Acetate | Room Temperature, Atmospheric or higher pressure | 2-Phenyl-1-(thiophen-2-yl)ethanol |

Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. smolecule.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, can cleave the bond between the carbonyl carbon and the phenyl-substituted carbon, leading to the formation of thiophene-2-carboxylic acid. sigmaaldrich.com Milder oxidizing agents might selectively oxidize other parts of the molecule, or under specific conditions, could potentially lead to the formation of an ester through a Baeyer-Villiger oxidation.

This compound, possessing α-hydrogens on the carbon adjacent to the phenyl group, can participate in condensation reactions. The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In the presence of a base, this compound can act as the nucleophilic enolate and react with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. japsonline.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. ajgreenchem.com

The aldol condensation involves the reaction of an enolate with an aldehyde or ketone. masterorganicchemistry.com While a self-condensation of this compound is possible, crossed aldol condensations with other carbonyl compounds are more common to avoid a mixture of products. youtube.com These reactions are typically base-catalyzed, with the initial step being the deprotonation of the α-carbon to form an enolate. masterorganicchemistry.com

Table 3: Examples of Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Benzaldehyde | NaOH or KOH | Chalcone (B49325) (1,3-Diphenyl-3-(thiophen-2-yl)prop-2-en-1-one) |

| Aldol Condensation (Crossed) | Formaldehyde | Base | β-Hydroxy ketone |

The chalcones derived from the Claisen-Schmidt condensation of this compound are key precursors for synthesizing a variety of five-membered heterocyclic rings.

Pyrazolines: Reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, often in the presence of a base or acid catalyst, leads to the formation of pyrazoline derivatives. japsonline.comjocpr.comresearchgate.net For instance, reacting the chalcone with phenylhydrazine (B124118) in the presence of sodium hydroxide (B78521) yields N-phenyl pyrazoline derivatives. japsonline.com

Thiadiazoles: Thiadiazoles can be synthesized from this compound through multi-step sequences. One common route involves the conversion of the ketone to a thiosemicarbazone by reacting it with thiosemicarbazide. researchgate.net Subsequent oxidative cyclization of the thiosemicarbazone using various reagents can yield 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.govekb.eg

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can also be achieved from this compound. A common method involves the conversion of the ketone to a hydrazide derivative, which is then cyclized. For example, the corresponding chalcone can be reacted with a hydrazide, and the resulting N-acylhydrazone can be cyclized using an oxidizing agent to form the oxadiazole ring. nih.govthieme-connect.derasayanjournal.co.in

Table 4: Synthesis of Heterocyclic Derivatives from Chalcone Intermediates

| Heterocycle | Reagent | General Conditions |

|---|---|---|

| Pyrazoline | Hydrazine Hydrate / Phenylhydrazine | Basic or Acidic, Reflux |

| Thiadiazole | Thiosemicarbazide followed by Oxidative Cyclization | Stepwise synthesis, various oxidants |

| Oxadiazole | Hydrazide followed by Cyclization | Stepwise synthesis, various cyclizing agents |

Palladium-Catalyzed Cross-Coupling Reactions for Analogues (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile tool for the synthesis of analogues of this compound. youtube.comorganic-chemistry.orgwikipedia.org This method facilitates the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the thiophene or phenyl rings, thus generating a diverse library of structural analogues. The Suzuki-Miyaura coupling is widely employed due to its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of its boronic acid reagents. organic-chemistry.orglibretexts.org

The general principle of the Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or a boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of analogues of this compound, this would typically involve the reaction of a substituted thiophene boronic acid with a substituted halobenzene, or vice versa. The reaction is carried out in the presence of a base, which is crucial for the activation of the organoboron species. organic-chemistry.org

Recent research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various aryl- and heteroaryl-substituted thiophenes. For instance, the coupling of 2-bromothiophene (B119243) with various arylboronic acids has been shown to produce 2-arylthiophenes in high yields. youtube.com Similarly, functionalized cyclopropylthiophenes have been synthesized via this method, highlighting its broad applicability. The choice of palladium catalyst, ligands, base, and solvent system can significantly influence the reaction's efficiency and yield. sigmaaldrich.com

Below is a data table summarizing representative examples of Suzuki-Miyaura reactions for the synthesis of thiophene-containing compounds, which are analogues or precursors to the target molecule.

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-(4-Nitrophenyl)thiophene | High |

| 2-Bromothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-(4-Methylphenyl)thiophene | High |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | ~85% |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 3-Phenylbenzophenone | ~80% |

This table is interactive. You can sort the data by clicking on the column headers.

Reaction Mechanism Elucidation for Synthetic Pathways

The primary synthetic route to this compound is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. wikipedia.org This reaction is a classic example of an electrophilic aromatic substitution, a fundamental transformation in organic chemistry. organic-chemistry.orgstackexchange.com The elucidation of its mechanism provides insight into the reactivity of thiophene and the formation of the key ketone linkage.

The reaction mechanism can be broken down into the following key steps:

Generation of the Acylium Ion: The first step involves the reaction between the acylating agent, phenylacetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride, which polarizes the carbon-chlorine bond. This facilitates the departure of the chloride ion, which forms a complex with the Lewis acid ([AlCl₄]⁻), and generates a highly reactive electrophile known as an acylium ion. youtube.comwikipedia.org The acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom.

Electrophilic Attack on the Thiophene Ring: The electron-rich thiophene ring then acts as a nucleophile and attacks the electrophilic acylium ion. Thiophene is known to undergo electrophilic substitution preferentially at the C2 position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at this position. The intermediate resulting from C2 attack can be described by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures possible for attack at the C3 position.

Deprotonation and Catalyst Regeneration: In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom to which the acyl group has attached. organic-chemistry.org This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst (AlCl₃), which can then participate in another catalytic cycle. The resulting product is this compound.

It is important to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. organic-chemistry.org Therefore, a stoichiometric amount of the catalyst is often required. The final product is typically liberated by an aqueous workup which hydrolyzes this complex.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-phenyl-1-(thiophen-2-yl)ethanone.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton. The aromatic protons of the phenyl and thiophene (B33073) rings typically resonate in the downfield region, between δ 6.8 and 8.0 ppm. The methylene (B1212753) protons (CH₂) situated between the phenyl ring and the carbonyl group exhibit a characteristic singlet.

A representative ¹H NMR dataset for this compound is detailed in the interactive table below.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.90 | Multiplet | - |

| Methylene-H (CH₂) | 4.30 | Singlet | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The carbonyl carbon of the ketone functional group is a key diagnostic signal, typically appearing significantly downfield in the spectrum, often around δ 188-195 ppm. The carbons of the phenyl and thiophene rings resonate in the aromatic region, generally between δ 125 and 150 ppm. libretexts.org The methylene carbon (CH₂) displays a signal at a characteristic chemical shift.

An illustrative ¹³C NMR dataset for this compound is presented in the interactive table below.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 189.0 |

| Aromatic-C | 127.0 - 145.0 |

| CH₂ | 45.0 |

Note: The exact chemical shifts can be influenced by the solvent and instrumental parameters.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. youtube.comsdsu.edu

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the phenyl and thiophene ring systems. sdsu.edu

HSQC experiments correlate directly bonded proton and carbon atoms, providing definitive assignments for the CH, CH₂, and CH₃ groups. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular formula of the compound is C₁₂H₁₀OS, corresponding to a molecular weight of 202.27 g/mol .

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for similar aromatic ketones include the cleavage of the bond between the carbonyl group and the methylene bridge (α-cleavage), as well as the loss of small neutral molecules like carbon monoxide (CO). The fragmentation pattern of ketamine analogues, which share some structural similarities, often involves α-cleavage of the C1-C2 bond in the cyclohexanone (B45756) ring and subsequent losses of CO or radical species. nih.gov For this compound, characteristic fragments would be expected from the loss of the phenylmethyl (benzyl) radical or the thiophenoyl radical.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1685-1666 cm⁻¹. vscht.cz The presence of conjugation with the thiophene ring can influence the exact position of this band.

Other significant absorptions include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: These appear in the 1600-1400 cm⁻¹ region. vscht.cz

Thiophene ring vibrations: The C-S stretching modes of the thiophene ring are expected in the range of 852-647 cm⁻¹. iosrjournals.org

C-H bending vibrations: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. iosrjournals.org

An overview of the characteristic vibrational frequencies for this compound is provided in the interactive table below.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1660 - 1680 | Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium (IR & Raman) |

| Thiophene C-S Stretch | 650 - 850 | Medium (IR) |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the search results, related structures, such as chalcones containing a thiophene ring, have been characterized by X-ray diffraction. researchgate.net These studies reveal details about the planarity of the molecule and the conformation of the substituent groups. For this compound, X-ray analysis would confirm the connectivity established by NMR and provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is widely applied to molecules like 2-Phenyl-1-(thiophen-2-yl)ethanone to predict a variety of properties.

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. DFT methods are used to find the minimum energy conformation of the molecule. For a molecule with flexible bonds like this compound, this involves a conformational analysis.

The key flexible bond is the C-C bond connecting the phenyl and carbonyl groups and the C-C bond connecting the carbonyl and thiophene (B33073) groups. Rotation around these bonds gives rise to different conformers. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify low-energy structures. Full geometry optimization is then carried out on these candidate conformers to locate the true energy minima. For example, in a theoretical conformational analysis of the related molecule 2-methoxythiophene, the potential energy curve was calculated by varying the C-C-O-C torsion angle to identify the most stable conformers epstem.net. A similar approach for this compound would reveal the preferred orientation of the phenyl and thiophene rings relative to the central ketone group. Studies on similar bicyclic aromatic compounds, like 2,2'-bithiophene, have also utilized conformational analysis to identify stable conformers for further calculations researchgate.net.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity mdpi.com. A small energy gap suggests that the molecule is more polarizable and reactive mdpi.comchemrxiv.org. DFT calculations can provide precise values for these orbital energies. For thiophene-phenylene systems, it has been shown that the interaction between the rings can decrease the energy gap, leading to higher reactivity wikipedia.org.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution around a molecule. nih.gov It is used to predict how a molecule will interact with other charged species. The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic interactions and hydrogen bonding researchgate.netnih.gov.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,2'-Bithiophene | B3LYP/6-311++G(d,p) | -6.07 | -0.74 | 5.33 researchgate.net |

| 2-Methoxythiophene | B3LYP/6-311++G(d,p) | -5.91 | -0.51 | 5.40 epstem.net |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing the theoretical spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands researchgate.netnih.gov.

For a molecule like this compound, key vibrational modes would include:

C=O stretching of the ketone group.

C-H stretching of the aromatic rings.

Ring breathing modes of the phenyl and thiophene rings.

C-S stretching of the thiophene ring.

Studies on related molecules like 2-acetylthiophene (B1664040) and other nitrated polycyclic aromatic hydrocarbons demonstrate the accuracy of DFT (using functionals like B3LYP) in predicting vibrational spectra nih.govresearchgate.net. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations epstem.net.

DFT is a powerful tool for elucidating the pathways of chemical reactions. It can be used to model the reaction of this compound with other reagents, for example, in its synthesis via Friedel-Crafts acylation or in subsequent derivatization reactions mdpi.com.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This provides insights into the reaction's feasibility (thermodynamics) and rate (kinetics). For instance, DFT calculations have been used to analyze the reaction mechanisms for ketone formation from alkenes and the borocarbonylation of vinylarenes, revealing the intricate details of bond formation and breaking steps researchgate.netrsc.org.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule for nanoseconds or longer, one can observe the transitions between different low-energy conformations and determine their relative populations. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone. MD simulations are frequently used to assess the stability of a small molecule when bound to a protein's active site, as demonstrated in studies of various enzyme inhibitors acs.orgacs.orgmdpi.com. The root-mean-square deviation (RMSD) of the molecule's atoms over time is often analyzed to determine the stability of its conformation mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

If this compound and its derivatives were tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. This process involves:

Data Collection : Assembling a dataset of thiophene derivatives with their measured biological activities (e.g., IC50 values).

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties derived from the chemical structure.

Model Building : Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is created that links the descriptors to the biological activity.

Validation : The model's predictive power is tested using an external set of compounds not used in the model's creation.

QSAR studies on various thiophene derivatives have successfully identified key structural features responsible for their anti-inflammatory, antimicrobial, or anti-HCV activities. nih.govresearchgate.netingentaconnect.com Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

In Silico Screening and Drug Discovery Pipelines

In silico screening has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of large libraries of compounds for their potential therapeutic efficacy. For this compound and its analogs, computational studies have been instrumental in identifying promising lead compounds and elucidating their mechanisms of action at a molecular level. These computational approaches are often the first step in a comprehensive drug discovery pipeline, guiding the synthesis and subsequent biological evaluation of the most promising candidates.

The versatility of the thiophene scaffold, a key structural feature of this compound, has prompted extensive investigation into its derivatives for a range of therapeutic applications, including anticancer and anti-inflammatory agents. While specific in silico data for this compound is not extensively documented in publicly available research, studies on closely related thiophene-containing compounds provide valuable insights into its potential.

Anticancer Research:

Thiophene derivatives have been a focal point in the search for novel anticancer agents. rjraap.com Computational studies, particularly molecular docking, have been employed to predict the binding affinities of these compounds to various cancer-related protein targets. For instance, derivatives of 2-acetylthiophene, a structural precursor to this compound, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like MCF-7 (human breast adenocarcinoma). nih.govresearchgate.net In these studies, molecular docking simulations are often used to understand the interactions between the compounds and key regulatory proteins in cancer pathways, such as the BCL-2 family of proteins. nih.gov

Enzyme Inhibition:

The potential for thiophene derivatives to act as enzyme inhibitors is another area of active investigation. nih.govresearchgate.net For example, a compound structurally similar to our subject, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, has shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Molecular docking studies were crucial in these findings, helping to visualize the binding mode of the compound within the active site of the enzyme. nih.govresearchgate.net Another study focused on derivatives of 2-(thiophen-2-yl)acetic acid as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov

Pharmacokinetic and Drug-Likeness Predictions:

An essential aspect of in silico screening is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify candidates with favorable drug-like characteristics early in the discovery process. For various thiophene derivatives, computational tools are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. ajol.inforesearchgate.net These studies often assess compliance with established guidelines like Lipinski's rule of five. ajol.info

The following tables present representative data from in silico studies on thiophene derivatives that are structurally related to this compound. This information illustrates the types of data generated in drug discovery pipelines and suggests the potential profile of our target compound.

Table 1: Representative Molecular Docking Data for Thiophene Derivatives This table presents a hypothetical compilation of docking scores for thiophene analogs against various protein targets, as specific data for this compound is not available.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Thiazole-thiophene derivative | BCL-2 (PDB: 2W3L) | -6.5 to -7.8 |

| 2-(Thiophen-2-yl)acetic acid derivative | mPGES-1 | Not specified |

| Tetrasubstituted thiophene analog | SARS-CoV-2 Mpro | -8.1 to -9.2 |

Table 2: Predicted ADMET Properties for Representative Thiophene Derivatives This table illustrates the kind of ADMET predictions made for thiophene analogs. Specific values for this compound are not available.

| Property | Predicted Value Range | Significance |

|---|---|---|

| Intestinal Absorption | High (>80%) | Good potential for oral administration. ajol.info |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to High) | Determines potential for CNS activity. ajol.info |

| CYP450 3A4 Substrate/Inhibitor | Often predicted as substrate/inhibitor | Indicates potential for drug-drug interactions. ajol.info |

| Lipinski's Rule of Five Violations | Generally 0-1 | Suggests good drug-likeness and oral bioavailability. ajol.info |

It is important to note that while these findings for related compounds are encouraging, dedicated in silico and subsequent in vitro and in vivo studies on this compound are necessary to fully elucidate its therapeutic potential and establish its specific profile within drug discovery pipelines.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

The structural makeup of 2-Phenyl-1-(thiophen-2-yl)ethanone renders it an essential building block for constructing more intricate organic molecules. Its phenyl and thiophene (B33073) rings can undergo various substitution reactions, while the ketone group provides a reactive site for transformations like oxidation and reduction. Chemists utilize this compound as a key intermediate in multi-step syntheses to develop novel heterocyclic compounds.

Common synthetic strategies involving this compound include Friedel-Crafts acylation and various multi-component reactions. For instance, it serves as a foundational element in the synthesis of complex thiazole (B1198619) derivatives. Research has also demonstrated the creation of advanced flavonol analogs where a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl system replaces the traditional phenyl B ring. mdpi.com This highlights the compound's utility in assembling complex, multi-ring architectures that serve as the basis for new chemical entities. mdpi.com

Precursor in Medicinal Chemistry Target Synthesis

In the realm of medicinal chemistry, this compound is a valuable precursor for creating compounds aimed at specific biological targets. biosynce.com Its structure is often explored as a starting point for developing new drugs to treat a variety of diseases. biosynce.com

Scaffold for Bioactive Molecule Development

A "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. This approach, sometimes called scaffold hopping, is used to identify new chemotypes with desired biological activity. researchgate.net The this compound molecule, with its distinct phenyl, thiophene, and ketone components, serves as an ideal scaffold.

Researchers can modify each part of the molecule to fine-tune its properties, such as solubility, stability, and interaction with biological targets. This systematic modification allows for the development of diverse bioactive molecules, making the compound a cornerstone in the discovery of new pharmaceutical leads. biosynce.com Natural sources are rich suppliers of such bioactive molecules, which are often sought to replace synthetic compounds in health applications. mdpi.com

Design of Enzyme Inhibitors and Receptor Ligands

The development of drugs often involves the precise design of molecules that can inhibit specific enzymes or bind to cellular receptors. nih.gov The this compound framework has been instrumental in this area. smolecule.com Research has shown that related structures based on 2-(thiophen-2-yl)acetic acid are effective platforms for developing potent enzyme inhibitors. nih.govfrontiersin.org

A notable example is the design of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer pathways. nih.govfrontiersin.org Scientists have used a fragment-based approach to modify the thiophene-based scaffold, leading to compounds with selective inhibitory activity in the low micromolar range. nih.gov These studies demonstrate how the core structure can be elaborated through chemical reactions like the Suzuki-Miyaura cross-coupling to produce highly targeted therapeutic agents. nih.govfrontiersin.org

The table below details several derivatives of the 2-(thiophen-2-yl)acetic acid scaffold and their role in the development of mPGES-1 inhibitors, based on published research findings. nih.gov

| Compound ID | Modification Description | Purpose/Finding |

| 2a | Addition of a 4-methylphenylsulfonamido group to the phenyl ring attached to the thiophene. | Serves as a synthesized derivative to test inhibitory activity. |

| 2b | Addition of a 4-methylphenylsulfonamido group at a different position on the phenyl ring. | Explores the impact of substituent positioning on inhibitor potency. |

| 2d | Introduction of a benzoylphenyl group to the thiophene ring. | Creates a more complex derivative to evaluate structure-activity relationships. |

| 2e | Incorporation of a phenoxymethyl (B101242) group on the phenyl ring. | Designed to probe the binding pocket of the target enzyme. |

This table is based on data from research into mPGES-1 inhibitors and illustrates how a core scaffold can be modified. nih.gov

Role in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, this compound is utilized in the industrial production of specialty chemicals and materials. smolecule.com Specialty polymers, in particular, are noted for their high performance in harsh environments, such as high temperatures or corrosive chemical conditions. taylorfrancis.com The unique chemical properties of precursors like this compound contribute to the final characteristics of these advanced materials. taylorfrancis.com

These materials find use in a wide array of applications, including:

High-Performance Coatings and Adhesives taylorfrancis.com

Agricultural Chemicals biosynce.com

Fragrances biosynce.com

Materials for Biosensor Design appleacademicpress.com

The synthesis of these specialty chemicals often requires optimized industrial processes, including the use of continuous flow reactors and advanced purification methods, to ensure high yield and purity. smolecule.com

Exploration in Optoelectronic and Electronic Materials

The thiophene ring is a well-known component in the field of organic electronics due to its favorable electronic properties. Fused thiophene derivatives, such as thienothiophenes, are particularly useful in applications related to converting solar energy into electricity. nih.gov

Research into novel donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) systems has shown that the optoelectronic properties of these materials can be precisely controlled. nih.govnih.gov By introducing different electron-withdrawing groups to a core structure that could be derived from thiophene-based precursors, scientists can modulate the material's energy levels (HOMO and LUMO) and optical band gap. nih.govnih.gov For example, studies on 2,2'-bi[3,2-b]thienothiophene derivatives revealed that changing the terminal electron-accepting unit significantly alters the photophysical properties. nih.gov

The table below summarizes findings on how different acceptor groups impact the electrochemical band gap in such systems. nih.gov

| System Type | Acceptor (EWG) Group | Electrochemical Band Gap (Eg) |

| D-A | Dicyanovinylene | 2.14 eV |

| D-A | N-ethyl rhodanine | 1.76 eV |

| D-A | 1,1-dicyanomethylene-3-indanone | 1.52 eV |

This table demonstrates the tunability of electronic properties by chemical modification, a key principle in designing organic materials for optoelectronic applications. nih.gov

This ability to fine-tune electronic characteristics makes derivatives of thiophene-containing compounds like this compound valuable for developing new materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.govbldpharm.com

Mechanistic Biological Activity Studies

Molecular Target Identification and Interaction Profiling

Research into derivatives of the 2-Phenyl-1-(thiophen-2-yl)ethanone scaffold has identified specific molecular targets, demonstrating the therapeutic potential of this chemical class.

A key identified target is the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that is a significant target in cancer and inflammation therapies. nih.govfrontiersin.org A virtual screening of aromatic bromides, followed by synthesis, identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.govfrontiersin.org This suggests that the thiophene (B33073) moiety is crucial for interaction with the enzyme's active site.

Additionally, preliminary findings suggest that this compound and its analogs may possess inhibitory properties against tyrosinase, an enzyme involved in melanin (B1238610) production. However, further detailed studies are required to confirm the specific IC50 values and the precise mechanism of this inhibition. The compound has also been noted as a building block for molecules with potential antimicrobial and anticancer properties, indicating a broad, yet to be fully explored, range of molecular interactions.

Enzyme Inhibition Mechanisms

The primary mechanism of action elucidated for derivatives of this compound is enzyme inhibition. For closely related structures, the inhibition of mPGES-1 is a notable activity.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Derivatives based on the 2-(thiophen-2-yl)acetic acid scaffold have been shown to be selective inhibitors of mPGES-1, acting in the low micromolar range. nih.govfrontiersin.org mPGES-1 is a glutathione-dependent, inducible transmembrane enzyme that catalyzes the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. By inhibiting this enzyme, these compounds can effectively reduce the synthesis of PGE2, which is a well-established strategy for anti-inflammatory and potential anticancer treatments. The interaction is believed to occur within the enzyme's active site, with the thiophene ring and substituted phenyl groups playing critical roles in binding.

Tyrosinase Inhibition: The potential for this compound to act as a tyrosinase inhibitor has also been reported. Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. Inhibition of this enzyme is a target for cosmetic applications related to skin lightening and managing hyperpigmentation. The exact mechanism, whether competitive, non-competitive, or uncompetitive, requires further characterization.

Cellular Pathway Modulation

The inhibition of molecular targets like mPGES-1 by derivatives of this compound leads to the modulation of critical cellular pathways.

Studies on a promising 2-(thiophen-2-yl)acetic acid derivative, compound 2c (see table below), revealed significant effects on cancer cell lines (A549). nih.govfrontiersin.org The compound was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.govfrontiersin.org Furthermore, at longer exposure times of 48 and 72 hours, it caused an increase in the subG0/G1 cell population, which is indicative of an apoptosis or necrosis effect. nih.govfrontiersin.org This demonstrates that inhibiting the mPGES-1 pathway with these thiophene-based compounds can trigger programmed cell death in cancer cells, highlighting a potential mechanism for anticancer activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies on derivatives of the thiophene scaffold have provided valuable insights into the chemical features required for potent biological activity. Research on mPGES-1 inhibitors derived from 2-(thiophen-2-yl)acetic acid has been particularly informative. nih.govfrontiersin.org

The SAR studies indicate that substitutions on the phenyl ring, which is attached to the thiophene core, significantly influence inhibitory potency. The data suggests that the nature and position of these substituents are critical for optimal interaction with the enzyme's binding pocket.

| Compound | Substitution on Phenyl Ring | mPGES-1 Inhibition (IC50, µM) | A549 Cell Line (IC50, µM) |

|---|---|---|---|

| 2a | 4-(4-methylphenylsulfonamido) | 2.5 | 18.0 |

| 2b | 3-(4-methylphenylsulfonamido) | >25 | >50 |

| 2c | 4-(4-fluorophenylsulfonamido) | 1.5 | 11.2 |

| 2e | 4-(phenoxymethyl) | >25 | >50 |

| 2f | 3-(benzyloxy) | >25 | >50 |

From the data, it is evident that a sulfonamide group at the para-position (position 4) of the phenyl ring (compounds 2a and 2c ) results in potent mPGES-1 inhibition. nih.govfrontiersin.org In contrast, moving the sulfonamide to the meta-position (position 3) as in compound 2b , or replacing it with other groups like phenoxymethyl (B101242) (2e ) or benzyloxy (2f ), leads to a significant loss of activity. nih.govfrontiersin.org Furthermore, a fluorine substitution on the phenylsulfonamido moiety (2c ) enhances the inhibitory activity compared to a methyl group (2a ), highlighting the role of electronic effects in binding. nih.govfrontiersin.org

Bioreduction and Biocatalysis Studies of Related Ketones

The ketone group in this compound is a site for significant metabolic transformation, particularly bioreduction. Studies on related aromatic ketones demonstrate that this functional group can be efficiently and stereoselectively reduced by biocatalysts to form chiral alcohols. researchgate.net These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals. nih.gov

Various biological systems, including plants and microorganisms, have been employed for this transformation. For instance, seeds of Lens culinaris (lentil) have been used as a biocatalyst for the reduction of substituted acetophenones, achieving high conversion and enantiomeric excess. researchgate.net Similarly, whole-cell biocatalysts such as Lactobacillus paracasei have been investigated for the enantioselective reduction of related cyclic ketones like 1-tetralone. researchgate.net

Carbonyl reductases from organisms like Candida parapsilosis and recombinant E. coli are highly efficient in the asymmetric reduction of ketones like 2-hydroxyacetophenone, a structural analog. nih.govdntb.gov.ua These enzyme-based systems can produce either the (R) or (S) enantiomer of the corresponding alcohol in high yield (>99%) and high enantiomeric excess (>99 ee), often utilizing a cofactor regeneration system to improve efficiency. nih.gov

| Biocatalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| Lens culinaris (lentil) seeds | Substituted Acetophenones | (S)-1-Phenylethanol analogs | High conversion (up to 98%) and enantioselectivity (up to 99% ee). researchgate.net |

| Lactobacillus paracasei BD101 | 1-Tetralone | Optically active tetralol | Demonstrates reductive capacity for cyclic aromatic ketones. researchgate.net |

| Recombinant E. coli with Carbonyl Reductase | 2-Hydroxyacetophenone | (R)- or (S)-1-Phenyl-1,2-ethanediol | High yield (>99%) and enantiomeric excess (>99% ee) with cofactor regeneration. nih.gov |

| Candida parapsilosis | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | Efficient homologous expression of (S)-carbonyl reductase for asymmetric reduction. dntb.gov.ua |

These studies collectively indicate that the ketone moiety of this compound is susceptible to bioreduction, a process that can be harnessed to produce valuable, optically active secondary alcohols.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of thiophene-containing compounds, often relying on methods like the Paal-Knorr or Gewald reactions, can involve harsh conditions and generate significant waste. In line with the principles of green chemistry, researchers are actively developing more sustainable synthetic routes for 2-Phenyl-1-(thiophen-2-yl)ethanone and its derivatives.

One promising approach involves the use of solid-acid catalysts , such as zeolites, for the Friedel-Crafts acylation of thiophene (B33073). These catalysts offer advantages over traditional Lewis acids like aluminum chloride, including easier separation from the reaction mixture, reusability, and reduced generation of corrosive waste. For instance, Hβ zeolites have demonstrated high conversion rates and selectivity for the acetylation of thiophene, a reaction analogous to the synthesis of the target compound.

Another key area of development is the exploration of biocatalytic methods . Enzymes, such as ketone reductases, can be employed for the stereoselective synthesis of chiral alcohols derived from ketone precursors. This approach is highly attractive due to its high selectivity, mild reaction conditions, and reduced environmental impact. While direct biocatalytic synthesis of this compound is still an emerging area, the successful application of biocatalysts in the reduction of similar ketones points to a promising future direction.

Furthermore, the development of metal-free synthetic approaches for thiophene derivatives is gaining traction. These methods aim to minimize metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

| Synthetic Approach | Key Advantages | Representative Catalyst/Method |

| Solid-Acid Catalysis | Reusability, reduced waste, easier product separation | Hβ Zeolites, other solid acids |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Ketone reductases, other enzymes |

| Metal-Free Synthesis | Avoids metal contamination, greener reaction profiles | Various organic catalysts and reagents |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. For this compound and its analogs, advanced computational approaches are being explored to predict their properties and biological activities, thereby accelerating the research and development process.

Molecular docking studies are being utilized to predict the binding affinity and interaction patterns of thiophene derivatives with various biological targets. By simulating the interaction between the small molecule and a protein's active site, researchers can identify potential drug candidates and understand their mechanism of action at a molecular level. For example, docking studies on various thiophene derivatives have been used to explore their potential as inhibitors for targets like lactate dehydrogenase and SARS-CoV-2 proteins. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ctppc.org This allows for the prediction of the activity of novel, unsynthesized compounds, guiding the design of more potent analogs. For thiophene derivatives, QSAR models have been developed to predict their anti-inflammatory and other biological activities. ctppc.org

Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of these molecules. DFT can provide insights into properties such as molecular orbital energies and charge distributions, which are crucial for predicting a compound's reactivity and its potential to interact with biological targets.

| Computational Method | Application in Drug Discovery | Predicted Properties |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Binding energy, interaction types (e.g., hydrogen bonds) |

| QSAR | Predicting biological activity of new compounds | IC50 values, inhibitory constants |

| DFT | Understanding electronic structure and reactivity | Molecular orbital energies, charge distribution |

Exploration of Polypharmacological Activities and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. The thiophene scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govrsc.org This inherent versatility makes this compound and its derivatives promising candidates for the development of multi-target agents.

Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov For instance, different derivatives have shown activity against targets as diverse as cyclooxygenase (COX) enzymes, various kinases, and viral entry proteins. nih.govnih.gov

Future research will focus on rationally designing derivatives of this compound that can modulate multiple targets implicated in a particular disease. This multi-targeting approach could lead to more effective therapies with improved efficacy and a reduced likelihood of developing drug resistance. For example, a single compound could be designed to simultaneously inhibit key enzymes in both inflammatory and cancer pathways, offering a novel therapeutic strategy for complex diseases.

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or cellular assay. ctppc.orgnih.govnih.gov Integrating HTS with the synthesis of novel this compound derivatives can significantly accelerate the discovery of new applications for this chemical scaffold.

By creating a diverse library of analogs with variations in the phenyl and thiophene rings, researchers can screen these compounds against a wide array of biological targets. This unbiased approach can uncover unexpected biological activities and identify "hits" for further optimization. HTS can be employed in various formats, including biochemical assays to identify enzyme inhibitors or receptor binders, and cell-based assays to discover compounds that modulate specific cellular pathways. nih.gov

The development of fluorescence-based HTS assays for detecting ketones and their derivatives further enhances the potential for discovering new applications. acs.org These assays can be used to screen for compounds that interact with specific enzymes or to identify new catalysts for chemical transformations.

The combination of combinatorial chemistry to generate libraries of this compound analogs and HTS provides a powerful engine for drug discovery and the identification of novel functional molecules.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Phenyl-1-(thiophen-2-yl)ethanone, and how are the products characterized?

- Methodological Answer :

- Synthesis :

Vorbruggen Condensation : Employ β-selective glycosylation using thiophene derivatives as donors under anhydrous conditions (e.g., acetonitrile solvent, Lewis acid catalysts like TMSOTf) .

Cross-Coupling Reactions : React α-oxothioamides with phenacyl bromides in polar aprotic solvents (e.g., DMF) at 60–80°C to yield thioether derivatives .

- Characterization :

- NMR Spectroscopy : Use 500 MHz instruments (e.g., Bruker Ac-500) with DMSO-d₆ and TMS as an internal standard for ¹H/¹³C analysis .

- Elemental Analysis : Validate purity (±0.4% deviation from theoretical values) using Carlo Erba 1108 analyzers .

- Mass Spectrometry : Compare with NIST reference data for molecular ion confirmation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for thiophene and phenyl groups) and ketone carbonyl signals (δ ~200 ppm in ¹³C) .

- FT-IR : Detect C=O stretching vibrations (~1700 cm⁻¹) and thiophene ring modes (~700 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL or WinGX for bond-length validation .

Q. What are the known biological targets of this compound, and how are these assays conducted?

- Methodological Answer :

- BMP-2 Upregulation :

In Vitro Assays : Treat osteoblast-like cells (e.g., MC3T3-E1) with the compound (10–100 µM) for 24–48 hours.

Quantification : Measure BMP-2 mRNA via RT-qPCR or protein levels via ELISA.

- Reported upregulation rates range from 22.8% to 39.8% across analogues .

- Controls : Include untreated cells and reference compounds (e.g., dexamethasone) for baseline comparison.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Ir(I) complexes (e.g., [Ir(cod)OMe]₂) for C–H activation efficiency in THF at 80°C .

- Solvent Effects : Compare aprotic solvents (DMF, DMSO) to enhance electrophilic substitution.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate products with >95% purity .

Q. What strategies address contradictory data in biological activity studies of thiophene derivatives like this compound?

- Methodological Answer :

- Dose-Response Validation : Perform multi-dose experiments (e.g., 1–100 µM) to identify non-linear effects .

- Purity Checks : Analyze compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

- Cell Line Variability : Test activity across multiple lines (e.g., HeLa, HEK293) to assess tissue-specific responses.

Q. How do computational methods aid in understanding the reactivity of this compound in catalytic processes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。